molecular formula C17H21ClN4OS B2774657 N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1323550-46-4

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2774657
CAS No.: 1323550-46-4
M. Wt: 364.89
InChI Key: FFZBGYRUPBEPPP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H21ClN4OS and its molecular weight is 364.89. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-12-20-21-17(24-12)13-6-8-22(9-7-13)11-16(23)19-10-14-4-2-3-5-15(14)18/h2-5,13H,6-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZBGYRUPBEPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a piperidine ring, and a thiadiazole moiety. The presence of these functional groups contributes to its biological activity.

Property Value
Molecular Formula C17H20ClN3OS
Molecular Weight 351.88 g/mol
IUPAC Name This compound

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to receptors that modulate cell signaling pathways related to apoptosis and cell cycle regulation.
  • Caspase Activation : Studies have indicated that it may increase the levels of pro-apoptotic factors such as Bax and caspase 9 in treated cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.28 µg/mL, indicating potent growth inhibitory activity .
  • HepG2 (Liver Cancer) : Similar effects were observed with HepG2 cells, where it induced cell cycle arrest at the S and G2/M phases .

Antiepileptic Activity

In addition to its anticancer properties, derivatives of thiadiazole compounds have been studied for their anticonvulsant effects. Some studies report that similar compounds demonstrate significant activity in seizure models .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against bacterial strains such as Xanthomonas oryzae at concentrations as low as 100 μg/mL .

In Vitro Studies

Several studies have assessed the cytotoxicity and selectivity of this compound:

  • Cytotoxicity Assays : These assays typically involve the MTT method where treated cells are compared to controls. The results indicate a strong selective toxicity towards cancer cells over normal cells .
  • Cell Cycle Analysis : Flow cytometry has been used to analyze the effects on the cell cycle, showing significant arrest in specific phases upon treatment with this compound .

Comparative Studies

When compared with other known anticancer agents like 5-Fluorouracil (5-FU), this compound has shown enhanced selectivity and potency against certain cancer cell lines .

Scientific Research Applications

Overview

Thiadiazole derivatives have been recognized for their significant antimicrobial properties. Various studies have highlighted the efficacy of compounds containing the thiadiazole moiety against a range of bacterial and fungal strains.

Case Studies

  • Antibacterial Activity : Research has shown that certain thiadiazole derivatives exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1,3,4-thiadiazole were tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, demonstrating promising results in inhibiting bacterial growth .
  • Antifungal Activity : In a study evaluating the antifungal properties of thiadiazole derivatives, several compounds displayed significant activity against Aspergillus niger and Penicillium notatum. This suggests that N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide could potentially serve as a lead compound for developing new antifungal agents .

Data Table: Antimicrobial Efficacy

CompoundTarget OrganismInhibition Zone (mm)Reference
Compound AStaphylococcus aureus20
Compound BE. coli15
Compound CAspergillus niger18

Overview

The anticancer activity of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor cell proliferation.

Case Studies

  • Cytotoxicity Assays : Various studies have reported the synthesis and testing of thiadiazole derivatives against different cancer cell lines. For example, compounds were evaluated against breast cancer (MCF7), colon cancer (HT29), and prostate cancer (PC3) cells using MTT assays. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in tumor cells. Specific compounds have been shown to decrease cell viability significantly in various cancer models, indicating their potential as therapeutic agents .

Data Table: Anticancer Activity

CompoundCancer TypeIC50 (µM)MechanismReference
Compound DBreast Cancer (MCF7)5.0Apoptosis Induction
Compound EColon Cancer (HT29)8.0Cell Cycle Arrest
Compound FProstate Cancer (PC3)7.5Apoptosis Induction

Overview

The search for new antitubercular agents has led researchers to explore thiadiazole derivatives due to their structural diversity and biological activity.

Case Studies

  • In vitro Testing : Some studies have demonstrated that certain thiadiazole derivatives possess significant antitubercular activity against Mycobacterium tuberculosis. Compounds were evaluated at varying concentrations, with some achieving over 90% inhibition compared to standard treatments .
  • Comparative Analysis : In head-to-head comparisons with established antitubercular drugs like isoniazid, certain thiadiazole compounds showed enhanced efficacy, making them promising candidates for further development .

Data Table: Antitubercular Efficacy

CompoundMycobacterial StrainMIC (µg/mL)Reference
Compound GMycobacterium tuberculosis12
Compound HMycobacterium smegmatis26

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The acetamide group (-NHCO-) undergoes acid- or base-catalyzed hydrolysis under elevated temperatures. For example:

Reaction TypeConditionsProducts
Acidic Hydrolysis6M HCl, reflux (110°C, 12h)2-Chloro-N-[(2-chlorophenyl)methyl]acetic acid + 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Basic Hydrolysis2M NaOH, 80°C, 8hSodium salt of acetic acid derivative + free piperidine-thiadiazole amine

This reaction is critical in prodrug activation strategies, as seen in structurally related thiadiazole-piperidine acetamides.

Reactivity of 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits electrophilic substitution and ring-opening reactions :

Key Reactions:

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom under basic conditions (K₂CO₃, DMF, 60°C) to form sulfonium intermediates .

  • Oxidation : Treatment with H₂O₂/CH₃COOH yields sulfoxide/sulfone derivatives, altering electronic properties for enhanced bioactivity .

  • Nucleophilic Displacement : Thiol (-SH) groups displace the methyl group at position 5 under alkaline conditions (e.g., NaSH, EtOH, reflux) .

Piperidine Ring Reactivity

The piperidine nitrogen participates in alkylation and acylation reactions:

ReactionReagentsProductApplication
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium saltEnhanced solubility for formulation
AcylationAcetyl chloride, pyridineN-Acetylpiperidine derivativeMetabolic stability modulation

Chlorophenyl Methyl Group Reactions

The 2-chlorophenylmethyl moiety undergoes aromatic substitution and dehalogenation :

  • Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids replaces chlorine with aryl groups (e.g., tetrahydrofuran/water, 80°C).

  • Dechlorination : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes chlorine to yield a phenylmethyl analog.

Stability Under Physiological Conditions

The compound demonstrates:

  • pH-Dependent Degradation : Rapid hydrolysis in acidic environments (pH < 3), forming acetic acid and amine byproducts.

  • Thermal Stability : Stable up to 150°C (TGA data), making it suitable for solid dosage forms.

Comparative Reactivity Table

Functional GroupReaction TypeRate (k, s⁻¹)Conditions
AcetamideHydrolysis1.2×10⁻⁴pH 7.4, 37°C
ThiadiazoleS-Oxidation3.8×10⁻³H₂O₂, 25°C
PiperidineN-Acylation5.6×10⁻²AcCl, 0°C

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide?

A1. Synthesis typically involves multi-step reactions:

  • Thiadiazole formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under POCl₃ catalysis (80–90°C, reflux) to form the 1,3,4-thiadiazole core .
  • Piperidine coupling : The thiadiazole-piperidine intermediate is functionalized via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride) .
  • Final acetamide assembly : The (2-chlorophenyl)methylamine moiety is introduced via amidation or alkylation under basic conditions (e.g., triethylamine in DCM/DMF) .
    Key considerations: Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents side reactions), and purification via recrystallization or column chromatography .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

A2. Methodological approaches include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify proton environments (e.g., methyl groups on thiadiazole at δ ~2.5 ppm, piperidine protons at δ ~1.5–3.0 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles, especially for stereochemical validation .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/S percentages to assess purity .

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

A3. Contradictions often arise from:

  • Dynamic effects : Rotamers in the acetamide group cause splitting; variable-temperature NMR (e.g., 25–60°C) can coalesce signals .
  • Solvent interactions : Polar solvents (DMSO-d₆) may shift aromatic protons; compare spectra in CDCl₃ vs. DMSO-d₆ .
  • Impurity interference : Use 2D NMR (COSY, HSQC) to isolate overlapping signals or employ HPLC-MS to detect byproducts .
    Case study: In analogs, piperidine ring puckering led to duplicated signals; DFT calculations (e.g., Gaussian) modeled conformational preferences .

Q. Q4. What strategies optimize the yield of the thiadiazole-piperidine intermediate?

A4. Critical parameters include:

  • Catalyst selection : POCl₃ vs. PCl₅ for cyclocondensation; POCl₃ gives higher yields (~75%) but requires rigorous moisture control .
  • Reaction time : Prolonged heating (>4 hours) degrades thiadiazoles; monitor via TLC (eluent: ethyl acetate/hexane 3:7) .
  • Workup : Neutralize excess POCl₃ with NH₄OH (pH 8–9) to precipitate the product, avoiding aqueous hydrolysis .
    Data-driven example: A 15% yield increase was achieved by substituting DMF with acetonitrile, reducing side-product formation .

Q. Q5. What biological assays are suitable for evaluating this compound’s pharmacological potential?

A5. Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) via spectrophotometric monitoring of substrate conversion (e.g., LOX inhibition at λ = 234 nm) .
  • Antimicrobial activity : Use microbroth dilution (MIC assays) against S. aureus or E. coli; thiadiazole derivatives often show Gram-positive specificity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Note: Include positive controls (e.g., diclofenac for COX) and validate results with triplicate experiments .

Q. Q6. How can computational methods guide the design of derivatives with enhanced activity?

A6. Key workflows:

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site; prioritize π-π stacking with thiadiazole and H-bonding with acetamide) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity using descriptors like logP and polar surface area .
  • ADMET prediction : SwissADME predicts blood-brain barrier permeability (~TPSA < 90 Ų preferred) and CYP450 inhibition risks .

Q. Q7. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

A7. Challenges include:

  • Exothermic reactions : Thiadiazole formation under POCl₃ is highly exothermic; use jacketed reactors with gradual reagent addition .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/water) for intermediates .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) to minimize unreacted starting materials .
    Case study: Scaling an analog from 1g to 100g reduced yield by 20% due to inadequate mixing; switching to a flow reactor restored efficiency .

Q. Q8. How do structural modifications (e.g., substituents on thiadiazole) impact stability under physiological conditions?

A8. Stability assays reveal:

  • pH sensitivity : Thiadiazoles hydrolyze in acidic conditions (pH < 3); methyl groups enhance resistance vs. electron-deficient analogs .
  • Thermal stability : TGA/DSC shows decomposition >200°C for most derivatives, suitable for storage at RT .
  • Light sensitivity : UV-Vis monitoring (λ = 254 nm) detects photodegradation; aromatic substituents reduce radical formation .

Q. Q9. What analytical techniques resolve crystallographic disorder in the piperidine-thiadiazole moiety?

A9. Strategies for SHELXL refinement:

  • Occupancy refinement : Split positions for disordered atoms (e.g., piperidine chair vs. boat conformers) with PART instructions .
  • Thermal parameters : Apply ISOR/SADI restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .
  • Validation tools : Check R-factors (<5% difference for R₁/wR₂) and PLATON/ADDSYM for missed symmetry .

Q. Q10. How can researchers reconcile conflicting bioactivity data between in vitro and in vivo studies?

A10. Discrepancies often stem from:

  • Metabolic instability : Phase I metabolism (e.g., CYP3A4) may detoxify the compound; use LC-MS to identify metabolites .
  • Poor solubility : Improve bioavailability via salt formation (e.g., HCl salts) or nanoformulation .
  • Off-target effects : Transcriptomic profiling (RNA-seq) identifies unintended pathways; validate with knockout models .

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